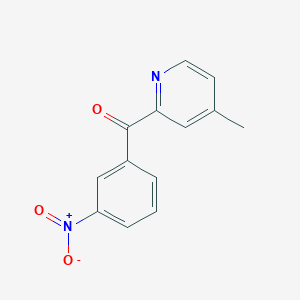

4-Methyl-2-(3-nitrobenzoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

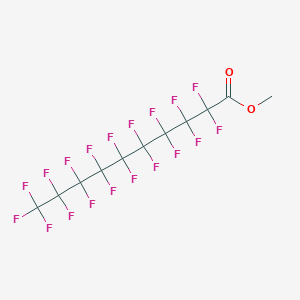

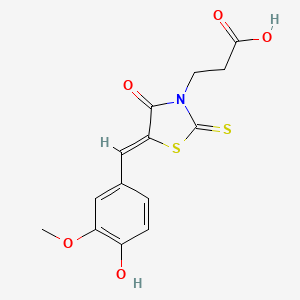

“4-Methyl-2-(3-nitrobenzoyl)pyridine” is a chemical compound with the molecular formula C13H10N2O3 . It has a molecular weight of 242.23 . The compound appears as an off-white solid .

Molecular Structure Analysis

The InChI code for “4-Methyl-2-(3-nitrobenzoyl)pyridine” is 1S/C13H10N2O3/c1-9-5-6-14-12(7-9)13(16)10-3-2-4-11(8-10)15(17)18/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-Methyl-2-(3-nitrobenzoyl)pyridine” is an off-white solid . It has a molecular weight of 242.23 and a molecular formula of C13H10N2O3 .Scientific Research Applications

Pharmaceuticals: Drug Design and Development

4-Methyl-2-(3-nitrobenzoyl)pyridine is utilized in the pharmaceutical industry for drug design and development. Its structure is beneficial in creating compounds with potential therapeutic effects. Pyridine derivatives are known to exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, and anticancer activities . This compound can serve as a precursor for the synthesis of various bioactive molecules.

Material Science: Chemosensors

The compound’s ability to form Schiff bases makes it valuable in material science, particularly in the development of chemosensors. These sensors can detect specific ions or molecules, making them useful for environmental monitoring and biological applications . The unique photophysical properties of these bases allow for the qualitative and quantitative detection of ions.

Chemical Synthesis: Ligand Formation

In chemical synthesis, 4-Methyl-2-(3-nitrobenzoyl)pyridine can act as a ligand for metal complexes. The Schiff bases formed from this compound can behave as flexible and multidentate ligands, which are crucial in catalysis and the synthesis of coordination compounds .

Analytical Chemistry: Ion Recognition

This compound’s derivatives are used in analytical chemistry for ion recognition. They have strong binding abilities towards various cations and anions, which is essential for developing new analytical methods to detect and quantify ions in different samples .

Agrochemicals: Precursor for Pesticides

As a precursor to agrochemicals, 4-Methyl-2-(3-nitrobenzoyl)pyridine plays a role in the synthesis of pesticides. Its structural properties allow for the creation of compounds that can be used to control pests and improve agricultural productivity .

properties

IUPAC Name |

(4-methylpyridin-2-yl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-5-6-14-12(7-9)13(16)10-3-2-4-11(8-10)15(17)18/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZIHTBTUKEGLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)

![Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B1300055.png)